Cas no 50698-76-5 (D-Cysteine,S-(carboxymethyl)-)

D-Cysteine, S-(carboxymethyl)- is a modified cysteine derivative featuring a carboxymethyl group attached to the sulfur atom of the D-enantiomer of cysteine. This structural modification enhances its stability and reactivity, making it valuable in peptide synthesis and biochemical research. The carboxymethyl group introduces additional functionality, enabling selective conjugation and crosslinking applications. Its D-configuration provides resistance to enzymatic degradation, which is advantageous in studies involving chiral specificity or metabolic pathways. The compound is also useful as a building block for designing enzyme inhibitors or probes due to its unique steric and electronic properties. High purity grades ensure reproducibility in experimental results, supporting its use in pharmaceutical and biotechnological applications.
D-Cysteine,S-(carboxymethyl)- structure
D-Cysteine,S-(carboxymethyl)- structure
Product Name:D-Cysteine,S-(carboxymethyl)-
CAS No:50698-76-5
MF:C5H9NO4S
MW:179.19426035881
CID:377618
PubChem ID:6452242
Update Time:2025-10-17

D-Cysteine,S-(carboxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • D-Cysteine,S-(carboxymethyl)-
    • (2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
    • S-(carboxymethyl)-D-cysteine
    • (S)-(carboxymethyl)cysteine
    • AC1O550D
    • AG-F-70692
    • CTK4J3021
    • D-S-Carboxymethylcystein
    • EINECS 256-722-3
    • S-(carboxymethyl)-L-cysteine
    • S-carboxymethyl-D-cysteine
    • D-carbocysteine
    • FT-0602920
    • AKOS006273017
    • 0315LV4X5V
    • Q27231566
    • UNII-0315LV4X5V
    • 50698-76-5
    • SCHEMBL9236855
    • Carbocysteine, D-
    • D-Cysteine, S-(carboxymethyl)-
    • s-carboxymethyl-l-cystein
    • DTXSID50198749
    • MFCD00152027
    • NS00121536
    • DTXCID60121240
    • GBFLZEXEOZUWRN-GSVOUGTGSA-N
    • G87310
    • Inchi: 1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
    • InChI Key: GBFLZEXEOZUWRN-GSVOUGTGSA-N
    • SMILES: S(CC(=O)O)C[C@H](C(=O)O)N

Computed Properties

  • Exact Mass: 179.02527
  • Monoisotopic Mass: 179.02522894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -3.1
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • PSA: 100.62

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D-Cysteine,S-(carboxymethyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:50698-76-5)D-Cysteine,S-(carboxymethyl)-
Order Number:A1220659
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:18
Price ($):289/921
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D-Cysteine,S-(carboxymethyl)- Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on D-Cysteine,S-(carboxymethyl)-

Professional Introduction to Compound with CAS No 50698-76-5 and Product Name: D-Cysteine, S-(carboxymethyl)

D-Cysteine, S-(carboxymethyl) (CAS No 50698-76-5) is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomer of cysteine, characterized by its unique sulfhydryl group and carboxymethyl functionality, has garnered considerable attention due to its versatile applications in drug development, biochemical research, and therapeutic interventions. The compound's molecular structure, which includes a chiral center, makes it particularly valuable for studying stereoselectivity and enantioselective processes in organic synthesis.

The CAS No 50698-76-5 identifier is a critical reference for researchers and manufacturers, ensuring precise identification and differentiation from other isomers or analogs of cysteine. This specificity is essential in pharmaceutical contexts where the slightest structural variation can alter the compound's biological activity, solubility, and metabolic pathways. The D-Cysteine, S-(carboxymethyl) form is particularly noted for its stability under various conditions, making it a preferred choice for long-term storage and industrial applications.

Recent advancements in medicinal chemistry have highlighted the importance of D-Cysteine derivatives in the design of novel therapeutic agents. The sulfhydryl group (-SH) present in this compound is a well-known nucleophile, capable of participating in various chemical reactions such as oxidation-reduction processes and disulfide bond formation. These properties are leveraged in the synthesis of enzyme inhibitors, antioxidants, and chelating agents used in treating neurological disorders and metal poisoning.

Moreover, the S-(carboxymethyl) moiety enhances the compound's solubility in aqueous environments while maintaining its structural integrity. This balance is crucial for formulating drugs that require high bioavailability and efficient delivery systems. In clinical trials, D-Cysteine derivatives have shown promise in mitigating oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage caused by free radicals.

Current research is exploring the potential of D-Cysteine, S-(carboxymethyl) as a precursor in the synthesis of protease inhibitors, which are vital for treating chronic inflammatory diseases such as rheumatoid arthritis. The chiral nature of this compound allows for the development of enantiomerically pure drugs that exhibit higher efficacy with fewer side effects. Studies have demonstrated its role in modulating glutathione levels, a critical antioxidant molecule in human physiology.

The compound's utility extends to biochemical assays where it serves as a substrate or cofactor in enzymatic reactions. Its ability to mimic natural amino acids makes it an indispensable tool in studying metabolic pathways and enzyme kinetics. Researchers have utilized D-Cysteine derivatives to develop biosensors that detect trace amounts of toxic metals or environmental pollutants by monitoring changes in disulfide bond formation.

In industrial applications, D-Cysteine, S-(carboxymethyl) is employed as an additive in food processing to prevent oxidation and extend shelf life. Its role as a reducing agent ensures that food products retain their nutritional value and sensory attributes over time. Additionally, it finds use in cosmetic formulations where its antioxidant properties help combat skin aging by neutralizing free radicals generated by UV exposure or environmental toxins.

The synthesis of this compound involves carefully controlled chemical reactions to preserve its stereochemical purity. Advanced techniques such as asymmetric hydrogenation or enzymatic resolution are often employed to achieve high enantiomeric excesses. These methods are essential for pharmaceutical-grade materials where impurities can significantly affect therapeutic outcomes.

Future directions in research focus on expanding the therapeutic applications of D-Cysteine derivatives by exploring their interactions with biological targets at a molecular level. Computational modeling and high-throughput screening are being used to identify novel drug candidates derived from this scaffold. The integration of artificial intelligence (AI) into drug discovery pipelines has accelerated the identification of promising analogs with enhanced pharmacokinetic profiles.

The regulatory landscape for compounds like D-Cysteine, S-(carboxymethyl) continues to evolve with stricter guidelines on quality control and safety testing. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and reliability across batches. Collaborative efforts between academia and industry are fostering innovation while maintaining rigorous standards for product development.

In conclusion, D-Cysteine (CAS No 50698-76-5) represents a cornerstone compound in modern chemistry with far-reaching implications for health sciences. Its unique structural features enable diverse applications ranging from therapeutic agents to industrial additives. As research progresses into its mechanisms of action and potential uses, this compound will undoubtedly play an increasingly pivotal role in advancing medical treatments worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:50698-76-5)D-Cysteine,S-(carboxymethyl)-
A1220659
Purity:99%/99%
Quantity:1g/5g
Price ($):289/921
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